1-(Phenylcarbamoyl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylcarbamoyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C12H13NO3 It features a cyclobutane ring substituted with a phenylcarbamoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylcarbamoyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclobutanecarboxylic acid with phenyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an inert solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylcarbamoyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylcarbamoyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of cyclobutane-1,1-dicarboxylic acid derivatives.
Reduction: Formation of cyclobutane-1-carboxylic acid derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
1-(Phenylcarbamoyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
1-(phenylcarbamoyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c14-10(12(11(15)16)7-4-8-12)13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,13,14)(H,15,16) |
InChI Key |
MBJXPYLKMXPJAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(=O)NC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.